molecular formula C20H24N2O B5617331 1-[4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5617331
M. Wt: 308.4 g/mol
InChI Key: IYDCPTHQUSBDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a compound that features a piperazine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the reaction of 1-(4-bromophenyl)piperazine with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs for neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various receptors in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-piperazin-1-ylphenyl)ethanone
  • 4-(4-bromophenyl)piperazine
  • 4-(3-chlorophenyl)piperazine

Uniqueness

1-[4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of the 3-methylphenyl group, which can influence its binding affinity and selectivity towards specific receptors. This structural feature can result in distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

1-[4-[4-[(3-methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-4-3-5-18(14-16)15-21-10-12-22(13-11-21)20-8-6-19(7-9-20)17(2)23/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDCPTHQUSBDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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